2-Amino-3-bromopyridine
Overview
Description
Synthesis Analysis 2-Amino-3-bromopyridine and its derivatives are synthesized from various starting materials through multiple steps, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. The synthesis processes are optimized to improve yield and purity, employing techniques such as palladium-catalyzed amination and conditions adjustment for each reaction step to ensure the successful synthesis of the target compound (Xu Liang, 2010).
Molecular Structure Analysis Molecular structure and vibrational spectra of 2-Amino-3-bromopyridine have been studied using density functional theory (DFT) methods, revealing the molecular geometry, vibrational frequencies, and energy distributions. The electronic properties, including HOMO and LUMO energies, provide insights into the molecule's reactivity and stability (M. Kandasamy & G. Velraj, 2012).
Chemical Reactions and Properties 2-Amino-3-bromopyridine engages in various chemical reactions, including coupling and bromination reactions. These reactions are facilitated by different catalysts and conditions, resulting in the formation of a wide range of compounds. The chemical behavior is influenced by the presence of the amino and bromo groups, which contribute to its reactivity and interaction with other molecules (J. Marchand, G. Lolli, & A. Caflisch, 2016).
Physical Properties Analysis The physical properties of 2-Amino-3-bromopyridine, such as melting point, boiling point, and solubility, are essential for its handling and application in different chemical processes. These properties depend on the molecular structure and intermolecular interactions present in the compound. Research on these properties helps in understanding the conditions required for its storage and application in synthesis (Christina Susan Abraham, J. Prasana, & S. Muthu, 2017).
Chemical Properties Analysis 2-Amino-3-bromopyridine exhibits various chemical properties, including acidity, basicity, and reactivity towards different reagents. The amino and bromo substituents significantly influence its chemical behavior, making it a versatile intermediate in organic synthesis. Understanding these properties is crucial for developing new reactions and applications of this compound (K. Bunker, N. Sach, S. Nukui, A. Rheingold, & A. Yanovsky, 2008).
Scientific Research Applications
Application 1: Palladium-Catalyzed Sonogashira Coupling Reaction
- Specific Scientific Field : Organic Chemistry, specifically in the field of catalysis .
- Summary of the Application : 2-Amino-3-bromopyridine is used in the Palladium-Catalyzed Sonogashira Coupling Reaction with Terminal Alkynes . This reaction is one of the most effective methods to form new carbon-carbon bonds .
- Methods of Application or Experimental Procedures : The Sonogashira coupling reaction of 3-halogen-2-aminopyridines with terminal alkynes afforded the corresponding target products in the presence of a palladium catalyst . The influences of different kinds of catalyst loading, bases, substrates and temperature were also investigated . Under the optimized conditions, including 2.5 mol% Pd (CF3COO)2, 5 mol% PPh3 and 5 mol% CuI as additive, 1 mL Et3N, substrate 1 with terminal alkynes 2 for the cross-coupling reactions at 100 ̊C for 3 h in DMF afforded the corresponding products of 2-amino-3-alkynylpyridines .
- Results or Outcomes : The methodology provided an effective synthetic method including operational convenience, high efficiency and wide-application . The corresponding products of 2-amino-3-alkynylpyridines were obtained in moderate to excellent yields (72% - 96%) .
Application 2: Synthesis of 2-Acylamido-3-Bromopyridines and 2-Anilino-3-Bromopyridine
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize 2-acylamido-3-bromopyridines and 2-anilino-3-bromopyridine .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Application 3: Synthesis of 3-[(2-Methoxyphenyl)ethynyl]pyridin-2-Amine and 3-[(4-Methoxyphenyl)ethynyl]pyridin-2-Amine
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine and 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Application 4: Synthesis of N-(bromopyridyl)amidines
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize N-(bromopyridyl)amidines .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Application 5: Synthesis of Carbolines
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize carbolines via palladium catalyzed arylation followed by palladium catalyzed amination reaction .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of these syntheses are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
3-bromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCARPJOEUEZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355840 | |
Record name | 2-Amino-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromopyridine | |
CAS RN |
13534-99-1 | |
Record name | 2-Amino-3-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13534-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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